Ethyl 4-[1-(4-thiophen-2-ylbutanoyl)piperidin-3-yl]piperazine-1-carboxylate
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Overview
Description
Ethyl 4-[1-(4-thiophen-2-ylbutanoyl)piperidin-3-yl]piperazine-1-carboxylate is a complex organic compound that features a thiophene ring, a piperidine ring, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[1-(4-thiophen-2-ylbutanoyl)piperidin-3-yl]piperazine-1-carboxylate typically involves multi-step organic reactions. One common approach includes:
Formation of the thiophene ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with phosphorus pentasulfide (P4S10) to form the thiophene ring.
Synthesis of the piperidine ring: The piperidine ring can be synthesized via the hydrogenation of pyridine or through the cyclization of 1,5-diaminopentane.
Formation of the piperazine ring: Piperazine can be synthesized by the reaction of ethylenediamine with diethylene glycol.
Coupling reactions: The final compound is formed by coupling the thiophene, piperidine, and piperazine rings through various organic reactions, such as amidation or esterification.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions would be optimized for temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[1-(4-thiophen-2-ylbutanoyl)piperidin-3-yl]piperazine-1-carboxylate can undergo several types of chemical reactions:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the butanoyl moiety can be reduced to an alcohol.
Substitution: The hydrogen atoms on the thiophene ring can be substituted with various functional groups through electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
Ethyl 4-[1-(4-thiophen-2-ylbutanoyl)piperidin-3-yl]piperazine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Biological Research: The compound is used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: It is used in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of Ethyl 4-[1-(4-thiophen-2-ylbutanoyl)piperidin-3-yl]piperazine-1-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: By binding to its targets, the compound can influence various signaling pathways, leading to changes in cellular processes such as inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Ethyl 4-[1-(4-thiophen-2-ylbutanoyl)piperidin-3-yl]piperazine-1-carboxylate can be compared with other similar compounds:
Thiophene Derivatives: Compounds like 2-butylthiophene and 2-octylthiophene are also used in medicinal chemistry for their anticancer and anti-atherosclerotic properties.
Piperazine Derivatives: Compounds such as tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate are used as intermediates in the synthesis of various biologically active molecules.
The uniqueness of this compound lies in its combined structural features, which allow it to interact with multiple biological targets and exhibit diverse pharmacological activities.
Properties
IUPAC Name |
ethyl 4-[1-(4-thiophen-2-ylbutanoyl)piperidin-3-yl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O3S/c1-2-26-20(25)22-13-11-21(12-14-22)17-6-4-10-23(16-17)19(24)9-3-7-18-8-5-15-27-18/h5,8,15,17H,2-4,6-7,9-14,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMHOJYKLPOMKPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2CCCN(C2)C(=O)CCCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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